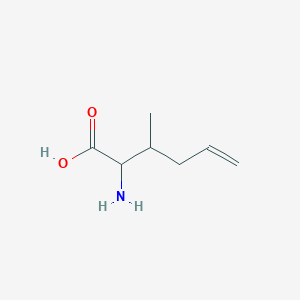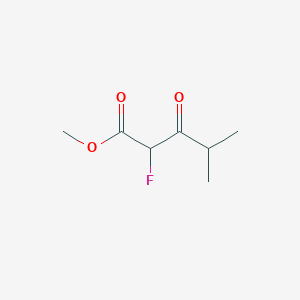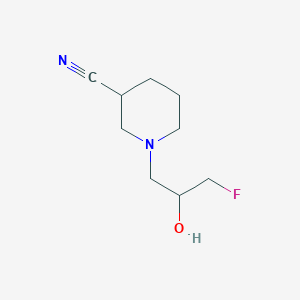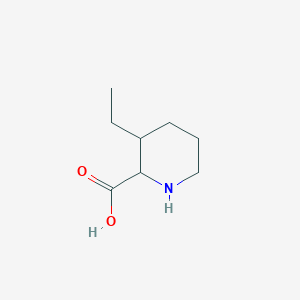
3-Ethylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethylpiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethylamine with glutaric acid can lead to the formation of the piperidine ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation and cyclization reactions. The process typically starts with the preparation of intermediates, which are then subjected to cyclization and subsequent functional group modifications to yield the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Ethylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Pipecolic acid: A carboxylic acid derivative of piperidine, commonly found in nature and used in various biochemical studies.
Piperidine-2-carboxylic acid: Another piperidine derivative with similar structural features but different functional groups.
Uniqueness
3-Ethylpiperidine-2-carboxylic acid is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to other piperidine derivatives.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3-ethylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-6-4-3-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
Clave InChI |
GMJDVVAICQZFKC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCNC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


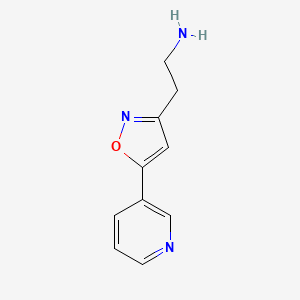
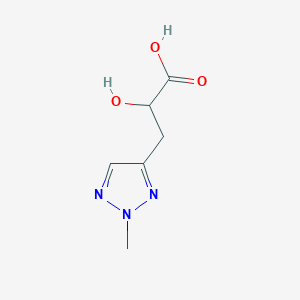
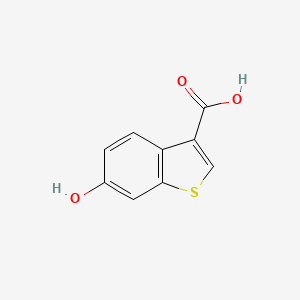

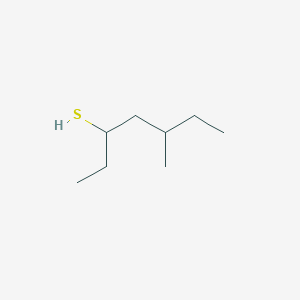
![2-Methyl-2-[4-(propan-2-yl)phenyl]propanal](/img/structure/B13308384.png)
![7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13308390.png)
![(5S,6R)-N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13308397.png)
![2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholine-3-thione](/img/structure/B13308402.png)
